2-ethoxy-5-isopropyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
CAS No.: 941920-55-4
Cat. No.: VC4947926
Molecular Formula: C22H25N3O4S
Molecular Weight: 427.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941920-55-4 |
|---|---|
| Molecular Formula | C22H25N3O4S |
| Molecular Weight | 427.52 |
| IUPAC Name | 2-ethoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-5-propan-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C22H25N3O4S/c1-5-29-20-11-9-16(15(2)3)14-21(20)30(27,28)24-18-8-6-7-17(13-18)19-10-12-22(26)25(4)23-19/h6-15,24H,5H2,1-4H3 |
| Standard InChI Key | ICNKPOJIUBWYLC-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C |
Introduction
2-ethoxy-5-isopropyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. Its structure features multiple functional groups, including an ethoxy group, an isopropyl group, and a pyridazinone moiety. This compound is of particular interest in medicinal chemistry due to its potential biological activities.
Structural Representation
| Structure Type | Description |
|---|---|
| 2D Structure | 2D Structure |
| 3D Conformer | Interactive model available on PubChem |
Synthesis and Characterization
The synthesis of 2-ethoxy-5-isopropyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions, including the formation of the pyridazinone ring and subsequent attachment of the sulfonamide group.
Synthetic Pathway
The synthetic pathway generally follows these steps:
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Formation of Pyridazinone: Start with appropriate hydrazine derivatives and carbonyl compounds to form the pyridazinone core.
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Sulfonamide Formation: React the resulting pyridazinone with benzenesulfonyl chloride in the presence of a base to yield the sulfonamide.
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Ethoxy and Isopropyl Substitution: Introduce the ethoxy and isopropyl groups through alkylation reactions.
Characterization Techniques
The synthesized compound can be characterized using various techniques:
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Nuclear Magnetic Resonance (NMR): To confirm the structure and purity.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups present in the compound.
Biological Activity and Applications
The biological activities of this compound are under investigation, particularly its potential as a therapeutic agent.
Antitumor Activity
Preliminary studies suggest that compounds similar to 2-ethoxy-5-isopropyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide may exhibit antitumor properties. Molecular docking studies indicate that it could interact with specific biological targets involved in cancer progression.
Inhibitory Potential
Research has indicated that derivatives of benzenesulfonamides can act as inhibitors for various enzymes, potentially including those involved in inflammatory pathways or cancer cell proliferation.
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